molecular formula C7H8BrFN2 B14840596 2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine

2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine

Cat. No.: B14840596
M. Wt: 219.05 g/mol
InChI Key: KNXVMMSLVHNCTF-UHFFFAOYSA-N
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Description

2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine is an organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of a bromine atom at the 2-position and a fluorine atom at the 6-position of the pyridine ring, with an ethanamine group attached to the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling: Palladium catalysts (Pd) with boronic acids or esters in the presence of bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating enzymes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-6-fluoropyridine: Lacks the ethanamine group but shares the bromine and fluorine substitution pattern.

    2-(2-Bromo-4-fluoropyridin-4-YL)ethanamine: Similar structure but with different substitution positions.

    2-(2-Chloro-6-fluoropyridin-4-YL)ethanamine: Contains a chlorine atom instead of bromine.

Uniqueness

2-(2-Bromo-6-fluoropyridin-4-YL)ethanamine is unique due to its specific substitution pattern and the presence of the ethanamine group, which can influence its reactivity and biological activity. The combination of bromine and fluorine atoms can enhance its chemical stability and binding properties compared to similar compounds .

Properties

Molecular Formula

C7H8BrFN2

Molecular Weight

219.05 g/mol

IUPAC Name

2-(2-bromo-6-fluoropyridin-4-yl)ethanamine

InChI

InChI=1S/C7H8BrFN2/c8-6-3-5(1-2-10)4-7(9)11-6/h3-4H,1-2,10H2

InChI Key

KNXVMMSLVHNCTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)Br)CCN

Origin of Product

United States

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